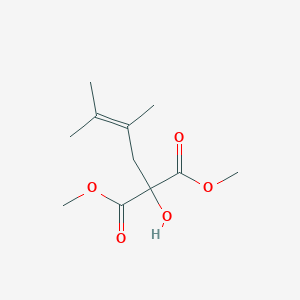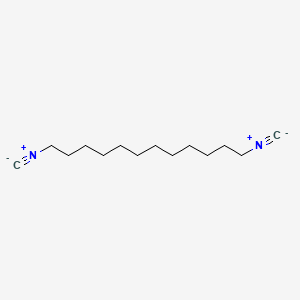
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the acridinium family, which is known for its chemiluminescent properties. The presence of the dimethylamino and phenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate typically involves the reaction of acridinium salts with thiocyanate ions. One common method involves the use of acridinium chloride and potassium thiocyanate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced acridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the acridinium nitrogen or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution reactions can produce various substituted acridinium compounds.
Applications De Recherche Scientifique
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in bioassays and imaging techniques due to its luminescent properties.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate involves its ability to undergo chemiluminescent reactions. Upon oxidation, the compound forms an excited state intermediate that emits light as it returns to the ground state. This property is exploited in various analytical and imaging applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridinium esters: Known for their chemiluminescent properties and used in similar applications.
Phenylacridinium compounds: Share structural similarities and exhibit comparable reactivity.
Dimethylaminophenyl derivatives: Possess similar electronic properties due to the presence of the dimethylamino group.
Uniqueness
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is unique due to the combination of its structural features, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
82679-88-7 |
|---|---|
Formule moléculaire |
C28H23N3S |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(10-phenylacridin-10-ium-9-yl)aniline;thiocyanate |
InChI |
InChI=1S/C27H23N2.CHNS/c1-28(2)21-18-16-20(17-19-21)27-23-12-6-8-14-25(23)29(22-10-4-3-5-11-22)26-15-9-7-13-24(26)27;2-1-3/h3-19H,1-2H3;3H/q+1;/p-1 |
Clé InChI |
BUSOEUDSPWVYII-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




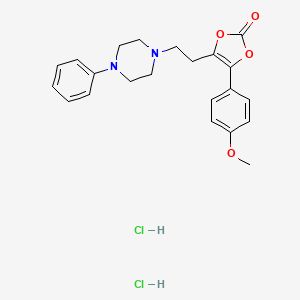
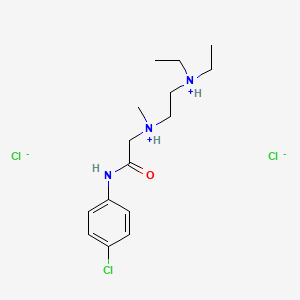
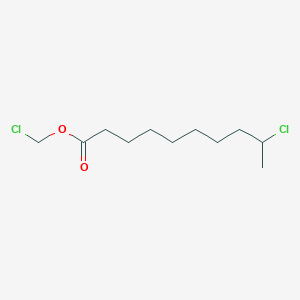
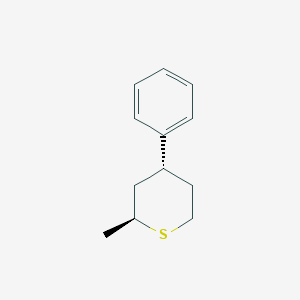
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)

![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
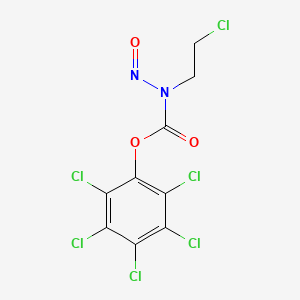
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)

